molecular formula C12H11N3O3 B1181576 2-Oxotetrahydroquinoline-6-carboxylic acid CAS No. 1259224-05-9

2-Oxotetrahydroquinoline-6-carboxylic acid

Cat. No.: B1181576
CAS No.: 1259224-05-9
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxotetrahydroquinoline-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with appropriate carboxylic acids under acidic conditions . Another approach includes the use of microwave-assisted reactions, which offer a greener and more efficient synthesis route .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and reduce reaction times. Methods such as solvent-free reactions and the use of recyclable catalysts are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions

2-Oxotetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which are often used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2-Oxotetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with cellular receptors .

Comparison with Similar Compounds

2-Oxotetrahydroquinoline-6-carboxylic acid is unique due to its specific structural features and reactivity. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

2-oxo-3,4,4a,8a-tetrahydro-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3,5-6,8H,2,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGLKLXCBVCQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194199
Record name 6-Quinolinecarboxylic acid, 1,2,3,4,4a,8a-hexahydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259224-05-9
Record name 6-Quinolinecarboxylic acid, 1,2,3,4,4a,8a-hexahydro-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259224-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Quinolinecarboxylic acid, 1,2,3,4,4a,8a-hexahydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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